7-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one
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Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline alkaloids . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Synthesis Analysis
A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Chemical Reactions Analysis
The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Physical and Chemical Properties Analysis
The compound 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a solid with a molecular weight of 193.24 .
Scientific Research Applications
Structural Analysis and Crystallography
The compound 7-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one, related to modified rotenoids, has been studied for its structural properties. For instance, its chromene ring, along with attached methyl and methoxy groups, has been observed to be disordered in crystal structures. This compound forms layers in crystals that are interconnected through C—H⋯O interactions, creating a three-dimensional network (Chantrapromma et al., 2005).
Chemical Synthesis and Derivatives
Research has focused on the synthesis of derivatives and related compounds. For example, studies have been conducted on the complete assignments of 1H and 13C NMR spectral data of anabaseine derivatives, which are structurally similar to this compound (Sobarzo-Sánchez et al., 2006). Another study explored new synthetic pathways for related tetrahydroisoquinoline derivatives (Gray & Dreiding, 1980).
Biological Activity
Several studies have investigated the biological activity of compounds similar to this compound. For example, methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been evaluated for their affinity for apamin-sensitive binding sites, which are relevant in neuropharmacology (Graulich et al., 2006). Another study looked into the metabolism of HM-30181, a P-glycoprotein inhibitor related to the compound , to identify its metabolic pathway in rats (Paek et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-13-8-22(24)28-19-10-15(4-5-16(13)19)27-12-18-17-11-21(26-3)20(25-2)9-14(17)6-7-23-18/h4-5,8-11,18,23H,6-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYSCXNZGINAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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